Home > Products > Screening Compounds P5048 > Rebamipide 3-Chloro Impurity
Rebamipide 3-Chloro Impurity - 90098-05-8

Rebamipide 3-Chloro Impurity

Catalog Number: EVT-3010440
CAS Number: 90098-05-8
Molecular Formula: C19H15ClN2O4
Molecular Weight: 370.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebamipide 3-chloro impurity is a known impurity arising during the synthesis of rebamipide. [] Rebamipide itself is a mucosal protective agent. The presence of impurities like rebamipide 3-chloro impurity in pharmaceutical products is a concern due to their potential to impact drug safety and efficacy. Therefore, understanding its synthesis, properties, and potential applications is crucial for ensuring the quality of rebamipide production.

Rebamipide

2-Amino-3-(1,2-dihydro-2-oxo-quinolin-yl) propanoic acid hydrochloride

Compound Description: This compound, often referred to as an "amino acid salt," is a key starting material in the synthesis of Rebamipide [].

Relevance: The paper describing this compound emphasizes using high-purity 2-amino-3-(1,2-dihydro-2-oxo-quinolin-yl) propanoic acid hydrochloride to minimize impurities in the final Rebamipide product []. This highlights the importance of controlling impurities during synthesis and suggests that "Rebamipide 3-Chloro Impurity" might originate from a side reaction or incomplete purification during this synthetic step.

Overview

Rebamipide 3-Chloro Impurity is a chemical compound recognized as an impurity associated with Rebamipide, which is primarily used for its gastroprotective properties, particularly in treating gastric ulcers and aiding mucosal healing. The molecular formula for Rebamipide 3-Chloro Impurity is C19_{19}H15_{15}ClN2_2O4_4, and it has a CAS number of 90098-05-8. Its significance lies in its potential impact on the efficacy and safety of pharmaceutical formulations containing Rebamipide, making its study critical for quality control in drug development .

Source

Rebamipide 3-Chloro Impurity is obtained as a byproduct during the synthesis of Rebamipide. It can be isolated through various chemical processes involving chlorination reactions and purification techniques such as high-performance liquid chromatography (HPLC) to ensure accurate quantification and separation from the primary compound.

Classification

This compound is classified under organic compounds, specifically as an aromatic amide derivative due to the presence of a chloro substituent on a benzene ring attached to an amide functional group. Its classification is essential for understanding its chemical behavior and potential interactions in biological systems .

Synthesis Analysis

Methods

The synthesis of Rebamipide 3-Chloro Impurity typically involves multiple steps, including:

  1. Acylation Reaction: The reaction of 3-chlorobenzoyl chloride with 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in the presence of a base leads to the formation of an intermediate product.
  2. Formation of Final Product: This intermediate undergoes further reactions with appropriate amines to yield Rebamipide 3-Chloro Impurity.

Technical Details

The synthesis process may involve controlling reaction conditions such as temperature and pH to optimize yield and purity. Advanced techniques like HPLC are employed for purification and quantification, ensuring that the final product meets the required standards for pharmaceutical applications .

Molecular Structure Analysis

Structure

The molecular structure of Rebamipide 3-Chloro Impurity can be represented as follows:

  • IUPAC Name: 2-(3-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
  • Molecular Weight: 370.79 g/mol
  • InChI Key: BDWGQNMAAZVUQH-UHFFFAOYSA-N

This structure features a chloro substituent at the third position on the benzene ring, which may influence its reactivity and biological activity compared to other derivatives .

Data

The molecular structure data includes:

  • Molecular Formula: C19_{19}H15_{15}ClN2_2O4_4
  • Boiling Point: Not available
  • Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
Chemical Reactions Analysis

Reactions

Rebamipide 3-Chloro Impurity participates in several chemical reactions:

  1. Oxidation: Can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to quinoline derivatives.
  2. Reduction: Reduction can occur with sodium borohydride or lithium aluminum hydride, forming reduced quinoline derivatives.
  3. Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution by amines or thiols, resulting in new derivatives .

Technical Details

Understanding these reactions is crucial for predicting the stability and shelf life of formulations containing this impurity. The presence of the chloro group significantly affects its reactivity profile, making it an important subject of study in analytical chemistry and pharmaceutical development .

Mechanism of Action

Process

Rebamipide 3-Chloro Impurity may influence biological processes through mechanisms similar to those of Rebamipide itself, which is known to enhance mucosal defense mechanisms and promote healing in gastrointestinal tissues. Its interactions with cellular targets could potentially modulate pathways involved in inflammation and cell signaling.

Data

Research indicates that impurities like Rebamipide 3-Chloro Impurity may alter the pharmacokinetics and pharmacodynamics of the primary drug, impacting therapeutic outcomes . Understanding these mechanisms is vital for developing safer and more effective drug formulations.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or boiling point are not readily available, general characteristics can include:

  • Appearance: Typically appears as a solid crystalline form.
  • Solubility: Solubility may vary based on solvent choice; polar solvents are generally preferred for dissolution.

Chemical Properties

Rebamipide 3-Chloro Impurity exhibits properties typical of aromatic amides, including:

  • Reactivity due to the presence of functional groups.
  • Stability under controlled conditions but prone to degradation under extreme pH or temperature variations.

Relevant analyses using techniques like HPLC help ascertain purity levels and identify degradation products during stability studies .

Applications

Scientific Uses

Rebamipide 3-Chloro Impurity serves several important roles in scientific research:

  • Quality Control: Used as a reference standard in analytical chemistry for identifying and quantifying impurities in pharmaceutical formulations.
  • Biological Studies: Investigated for potential biological activities that could inform therapeutic applications beyond its role as an impurity.
  • Pharmaceutical Development: Aids in understanding the effects of impurities on drug efficacy and safety profiles, contributing to better regulatory compliance .

This comprehensive examination highlights the significance of Rebamipide 3-Chloro Impurity within pharmaceutical science, emphasizing its role not just as an impurity but also as a critical component in ensuring drug quality and safety.

Introduction to Impurity Profiling in Pharmaceutical Development

Impurity profiling represents a critical discipline in pharmaceutical development, focused on the identification, quantification, and toxicological assessment of extraneous chemical entities present in active pharmaceutical ingredients (APIs). These impurities—classified as starting materials, by-products, intermediates, or degradation products—arise during synthesis, manufacturing, or storage. Their rigorous control is mandated by global regulatory agencies (ICH Q3A/B guidelines) due to potential impacts on drug safety, efficacy, and stability. For quinolinone-based drugs like Rebamipide, impurity profiling is particularly challenging due to complex heterocyclic chemistry and structural similarities between APIs and their impurities. The 3-Chloro impurity of Rebamipide exemplifies such challenges, requiring advanced analytical strategies for its control throughout the drug lifecycle.

Role of Process-Related Impurities in Drug Synthesis

Process-related impurities emerge during API synthesis due to side reactions, incomplete purification, or reagent interactions. In Rebamipide synthesis—a multi-step sequence involving quinolinone intermediates and benzoyl chloride derivatives—key impurities form through:

  • Isomeric Byproducts: Chlorobenzoyl chloride reactants may undergo positional isomerism (ortho, meta, para substitutions), yielding impurities like the 3-chloro isomer instead of the desired 4-chloro derivative [8].
  • Incomplete Reaction: Residual intermediates, such as 4-bromomethyl-2(1H)-quinolinone, may persist if bromination or condensation steps are suboptimized [8].
  • Reagent Impurities: Halogenated contaminants in starting materials introduce structurally analogous impurities difficult to remove via crystallization [4].

Table 1: Characterization of Rebamipide 3-Chloro Impurity

PropertySpecification
CAS Number90098-05-8
IUPAC Name2-[(3-Chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Molecular FormulaC₁₉H₁₅ClN₂O₄
Molecular Weight370.79 g/mol
SynonymsRebamipide m-chloro isomer; 2-(3-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
Regulatory FunctionReference standard for ANDA/QC testing

The 3-chloro impurity’s structural similarity to Rebamipide (differing only in chloro-substituent position) complicates separation, necessitating robust chromatographic methods during manufacturing [4] [9]. Its levels serve as a critical process performance indicator, reflecting reaction specificity and purification efficiency.

Regulatory Significance of Rebamipide 3-Chloro Impurity in ANDA/NDA Submissions

The Rebamipide 3-chloro impurity holds substantial regulatory weight in Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) submissions. As a structural analog of the API, it falls under ICH Q3A’s "qualified impurity" category, requiring identification thresholds ≥0.10% and strict toxicological qualification [1] [6]. Key regulatory expectations include:

  • Reference Standards: Pharmacopeial traceability (USP/EP/JP) with ≥95% purity, supported by comprehensive characterization (NMR, HPLC-MS) [1] [6].
  • Method Validation: Chromatographic methods must resolve the 3-chloro isomer from Rebamipide and other positional isomers (e.g., 2-chloro analog, CAS 90098-06-9) [9].
  • Specification Limits: ANDA filings require justification of impurity acceptance criteria based on batch data and stability studies [5] [7].

Table 2: Regulatory Requirements for Rebamipide Impurities

RegionPharmacopeiaIdentification ThresholdReporting Threshold
USAUSP0.10%0.05%
EuropeEP0.10%0.05%
JapanJP0.10%0.05%

Failure to adequately control and document this impurity may trigger regulatory deficiencies, as emphasized in FDA refusal reports for Rebamipide generics where impurity profiles mismatched reference standards [6]. Suppliers like SynZeal and LGC Standards provide regulatory-supportive packages, including Structure Elucidation Reports (SERs) and CoAs aligned with ICH Q3B(R2) [1] [6].

Theoretical Frameworks for Impurity Formation in Quinolinone Derivatives

The formation of the 3-chloro impurity in Rebamipide synthesis is governed by reaction mechanisms intrinsic to quinolinone chemistry. Key pathways include:

Nucleophilic Substitution Dynamics

Rebamipide synthesis involves condensation between ethyl 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate and chlorobenzoyl chloride. The 3-chloro impurity arises when:

  • Isomeric Contamination: Meta-chlorobenzoyl chloride contaminates para-substituted reactants, leading to nucleophilic acyl substitution at the wrong position [8].
  • Steric Effects: Steric hindrance at the para position favors meta-substitution under suboptimal temperatures (>40°C) or impure catalysts [4].

Byproduct Formation in Multi-Step Synthesis

As detailed in [8], Rebamipide synthesis proceeds via:

  • Reduction of quinolinone ester to alcohol.
  • Bromination to 4-bromomethylquinolinone.
  • Alkylation with diethyl acetamidomalonate.
  • Hydrolysis and acylation with chlorobenzoyl chloride.The 3-chloro impurity forms during Step 4 if:
  • Incomplete purification of intermediates persists.
  • Chlorobenzoyl chloride contains isomeric impurities.

Table 3: Synthetic Impurities in Rebamipide Manufacturing

ImpurityCAS NumberFormation PathwayStructural Difference
Rebamipide (API)90098-04-7Target synthesisPara-chloro substitution
3-Chloro Impurity90098-05-8Isomeric acylationMeta-chloro substitution
2-Chloro Impurity90098-06-9Side reaction during halogenationOrtho-chloro substitution
Dichloro ImpurityNot specifiedDichlorobenzoyl chloride contamination3,4-Dichloro substitution

Analytical Differentiation Strategies

Differentiating positional isomers requires chromatographic methods exploiting subtle polarity differences. Patent CN103076421A employs HPLC with:

  • Mobile Phase: Phosphate buffer (pH 6.5)/methanol/tetrahydrofuran gradients.
  • Stationary Phase: C18 columns (e.g., Inertsil ODS-3).
  • Detection: UV at 245 nm, achieving resolution (R > 2.0) between Rebamipide and its 3-chloro analog [4] [9].

These frameworks underscore how reaction kinetics, reagent quality, and analytical controls intersect to govern impurity formation and mitigation in quinolinone-based APIs.

Properties

CAS Number

90098-05-8

Product Name

Rebamipide 3-Chloro Impurity

IUPAC Name

2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.79

InChI

InChI=1S/C19H15ClN2O4/c20-13-5-3-4-11(8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-7-2-1-6-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)

InChI Key

BDWGQNMAAZVUQH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.